molecular formula C12H18N2O B8536012 2-Amino-2'-ethyl-6'-methylpropionanilide

2-Amino-2'-ethyl-6'-methylpropionanilide

Cat. No. B8536012
M. Wt: 206.28 g/mol
InChI Key: HPQVCXPZGHHDOZ-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

A slurry of 20.9 g 2-bromo-2'-ethyl-6'-methyl propionanilide, 125 ml 95% alcohol, and 75 ml concd. ammonia was saturated with gaseous ammonia and was heated to 55° C. for 30 hours in a pressure vessel. The reaction mixture was filtered and the filtrate concentration in vacuo. The residue was dissolved in 2 M hydrochloric acid and was extracted with ethyl acetate. The acid phase was made alkaline to pH 9 and was extracted with methylene chloride to give 15.5 g of a crystallizing oil. Recrystallized from ether-petroleum ether, the compound (2-amino-2'-ethyl-6'-methylpropionanilide) melted at 68.5°-70° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:15])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:13][CH3:14])=[O:4].[NH3:16]>>[NH2:16][CH:2]([CH3:15])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:13][CH3:14])=[O:4]

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
BrC(C(=O)NC1=C(C=CC=C1C)CC)C
Step Two
Name
alcohol
Quantity
125 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)NC1=C(C=CC=C1C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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